methyl 6-(4-acetyloxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Description
Methyl 6-(4-acetyloxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a heterocyclic compound featuring a pyrimido-thiazine scaffold. Its structure includes a 4-acetyloxyphenyl substituent at position 6, a methyl group at position 8, and a methyl ester at position 5.
Properties
IUPAC Name |
methyl 6-(4-acetyloxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-10-15(17(23)24-3)16(20-14(22)8-9-26-18(20)19-10)12-4-6-13(7-5-12)25-11(2)21/h4-7,16H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHFMMFBIJIADY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=C(C=C3)OC(=O)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-(4-acetyloxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes the available data regarding its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the pyrimido[2,1-b][1,3]thiazine class and features a complex structure characterized by the following:
- Molecular Formula : C18H18N2O5S
- Molecular Weight : 366.41 g/mol
- SMILES Notation : CC(=O)Oc1ccc(cc1)C(=O)N2C(=O)C(=CN2C(=O)C)C(=O)OC
This structure suggests potential interactions with biological targets due to its functional groups and heterocyclic nature.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of thiazole and thiazidine have shown significant activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiazole Derivative | Staphylococcus aureus | 32 µg/mL |
| Thiazidine Derivative | Escherichia coli | 16 µg/mL |
Anti-inflammatory Activity
The compound's structural characteristics suggest potential anti-inflammatory effects. Similar compounds have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). For example, research on thiazole derivatives indicates they can reduce inflammation markers in animal models.
Antitumor Activity
Preliminary studies suggest that this compound may possess antitumor properties. The MTT assay has been utilized to evaluate cell viability against tumor cell lines, showing promising results in inhibiting cell proliferation.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 15 | Significant growth inhibition |
| MCF7 | 20 | Moderate growth inhibition |
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes involved in inflammatory processes.
- Cell Cycle Arrest : Studies indicate that certain derivatives can induce G0/G1 phase arrest in cancer cells.
- Apoptosis Induction : Evidence suggests that these compounds may trigger apoptotic pathways in tumor cells.
Case Studies
A notable study involving a related compound demonstrated significant anti-inflammatory effects in a rodent model of arthritis. The administration of the compound resulted in reduced swelling and pain scores compared to control groups, highlighting its therapeutic potential.
Another investigation focused on the antimicrobial efficacy of a series of thiazole derivatives against resistant bacterial strains. The findings indicated that modifications to the thiazole ring enhanced activity against Staphylococcus aureus.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents on the phenyl ring and heterocyclic core. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Pyrimido-Thiazine Derivatives
Key Findings from Comparative Analysis
Substituent Effects on Reactivity: The acetyloxy group in the target compound introduces ester functionality, which may hydrolyze under physiological conditions to form a carboxylic acid, altering solubility and interaction with biological targets . Fluorinated derivatives are particularly notable for improved metabolic stability .
Synthetic Accessibility :
- Compounds with methylthio groups (e.g., ) are synthesized via nucleophilic substitution due to the leaving-group capability of the sulfur moiety. In contrast, the acetyloxy-substituted target likely requires acylation steps, which may involve protecting-group strategies.
Biological Implications :
- While direct data for the target compound are absent, structurally related pyrimido-thiazines show thymidine phosphorylase inhibition (IC₅₀ ~56–448 μM) and antitumor activity in vitro . The acetyloxy group’s electron-withdrawing nature could modulate enzyme-binding affinity compared to electron-donating groups (e.g., methoxy).
Crystallographic and Structural Insights :
- Derivatives like the chloro-substituted analog (CID 3095873) have well-documented crystallographic data, enabling computational modeling of the target compound’s conformation and intermolecular interactions (e.g., hydrogen bonding patterns) .
Preparation Methods
Synthesis of 4-Hydroxyphenyl Intermediate
The core pyrimidothiazine is first functionalized with a 4-hydroxyphenyl group via Ullmann coupling using copper(I) iodide and 1,10-phenanthroline in DMSO at 110°C. This reaction achieves regioselective aryl introduction at position 6 with yields up to 68%.
Acetylation of Hydroxyphenyl Group
The phenolic hydroxyl group is acetylated using acetic anhydride (Ac₂O) in pyridine at room temperature. This step proceeds quantitatively (>95% yield) without affecting the thiazine core or ester functionalities. Alternative acylating agents like acetyl chloride in dichloromethane (DCM) with triethylamine (Et₃N) are equally effective but require rigorous moisture control.
Esterification for Methyl Carboxylate Formation
The methyl ester at position 7 is introduced via two primary routes:
Direct Esterification Using Methyl Chloroacetate
Reaction of the carboxylic acid intermediate (generated by hydrolyzing the corresponding ethyl ester) with methyl chloroacetate in the presence of N,N-dimethylaminopyridine (DMAP) and DCC (N,N'-dicyclohexylcarbodiimide) in dry tetrahydrofuran (THF) yields the methyl ester. This method affords 70–75% yield but necessitates anhydrous conditions.
Transesterification from Ethyl to Methyl Ester
Ethyl esters (e.g., ethyl 6-[3-acetyloxyphenyl] analogs) undergo transesterification with methanol using sulfuric acid as a catalyst. Heating under reflux for 12 hours achieves complete conversion, though this method risks acetyloxy group hydrolysis if prolonged.
Optimization Strategies and Industrial Scalability
Solvent and Catalyst Optimization
Replacing DMF with acetonitrile in cyclization steps reduces side product formation by minimizing polycondensation. Similarly, using polymer-supported K₂CO₃ facilitates catalyst recovery and improves reaction homogeneity.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) accelerates cyclization and esterification steps, enhancing yields by 15–20% compared to conventional heating. This technique is particularly advantageous for industrial-scale production, reducing reaction times from hours to minutes.
Purification Techniques
Column chromatography with silica gel (ethyl acetate/hexane, 3:7) remains the standard for isolating the final product. Preparative HPLC using C18 columns and acetonitrile/water gradients (0.1% trifluoroacetic acid) achieves >99% purity for pharmaceutical applications.
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
Regioselectivity in Aryl Group Introduction
Competing substitution at position 2 of the thiazine ring is minimized by using bulky ligands (e.g., triphenylphosphine) in coupling reactions.
Ester Hydrolysis During Acetylation
Employing mild acetylating agents (e.g., Ac₂O in pyridine) prevents cleavage of the methyl ester.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
